molecular formula C7H12N2O5 B1664492 Ala-asp CAS No. 20727-65-5

Ala-asp

Cat. No.: B1664492
CAS No.: 20727-65-5
M. Wt: 204.18 g/mol
InChI Key: XAEWTDMGFGHWFK-UHFFFAOYSA-N
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Description

Ala-Asp, also known as L-alanyl-L-aspartate, is a dipeptide with the molecular formula C7H12N2O5 and an average molecular weight of 204.18 g/mol . This compound is a fundamental building block in peptide synthesis and biochemical research. Its sequence is found within key bioactive peptides and protein fragments, making it a compound of significant interest for studying molecular interactions. For instance, the Asp-Ala motif is present in the N-terminal sequence of the Aβ-peptide (Asp-Ala-Glu-Phe-Arg-His-Asp-Ser) associated with Alzheimer's disease research, where its structural role has been investigated via X-ray crystallography . The this compound sequence is also integral to the tripeptide this compound-Thr (ADT), which is the basis for cyclic cadherin peptides (e.g., ADTC5) that function as blood-brain barrier modulators (BBBMs) by inhibiting E-cadherin interactions to transiently increase paracellular porosity . Furthermore, the dipeptide serves as a critical substrate for investigating enzyme mechanisms. Aspartyl proteases, a major class of enzymes, catalyze the hydrolysis of peptide bonds, and the this compound bond can be a target for such enzymatic activity, providing insights into proteolytic pathways . Researchers utilize this high-purity dipeptide to explore these and other applications in enzymology, neurobiology, and drug delivery. This product is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(2-aminopropanoylamino)butanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O5/c1-3(8)6(12)9-4(7(13)14)2-5(10)11/h3-4H,2,8H2,1H3,(H,9,12)(H,10,11)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAEWTDMGFGHWFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CC(=O)O)C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60942937
Record name N-(2-Amino-1-hydroxypropylidene)aspartic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60942937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20727-65-5
Record name L-Aspartic acid, N-L-alanyl-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186912
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(2-Amino-1-hydroxypropylidene)aspartic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60942937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

SPPS is the gold standard for peptide synthesis due to its scalability, automation potential, and high yields. The process involves sequential coupling of amino acids to a resin-bound chain, followed by cleavage and deprotection.

Resin Selection and Initial Attachment

  • Resin : Wang resin or Rink amide resin are commonly used for C-terminal carboxyl or amide functionalization, respectively.
  • First Amino Acid (Aspartic Acid) :
    • The α-carboxyl group of Fmoc-L-aspartic acid is anchored to the resin via esterification.
    • Side-chain protection (e.g., tert-butyl ester for aspartic acid β-carboxyl) prevents undesired reactions.

Deprotection and Coupling

  • Fmoc Removal : Piperidine (20% in DMF) cleaves the Fmoc group, exposing the α-amino group for subsequent coupling.
  • Activation and Coupling (Alanine Addition) :
    • Reagents : HBTU/HATU with DIEA as a base activate Fmoc-L-alanine’s carboxyl group.
    • Coupling Time : 30–60 minutes per cycle, monitored via ninhydrin tests.

Cleavage and Purification

  • Cleavage Cocktail : Trifluoroacetic acid (TFA)/water/phenol/triisopropylsilane (95:2.5:2.5:1) removes the peptide from the resin and deprotects side chains.
  • Yield : 70–85% with >95% purity (HPLC).
Table 1: SPPS Conditions for Ala-Asp
Parameter Value/Reagent Citation
Resin Wang resin (100–200 mesh)
Coupling Reagent HBTU/DIEA
Deprotection Agent 20% piperidine in DMF
Cleavage Cocktail TFA/water/phenol/TIS (95:2.5:2.5:1)
Purity (HPLC) >95%

Solution-Phase Peptide Synthesis

Solution-phase methods are preferred for large-scale production but require meticulous protection strategies to avoid racemization.

Carbodiimide-Mediated Coupling

  • Activation : Dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) activates L-aspartic acid’s α-carboxyl group.
  • Coupling : L-alanine’s amino group reacts with the activated carboxyl, forming the peptide bond.
  • Side-Chain Protection :
    • β-carboxyl of aspartic acid: Benzyl ester.
    • α-amino of alanine: Boc (tert-butyloxycarbonyl).

Deprotection and Isolation

  • Hydrogenolysis : Palladium-catalyzed hydrogenation removes benzyl esters.
  • Acidolysis : TFA cleaves Boc groups.
  • Yield : 60–75% with 85–90% purity.
Table 2: Solution-Phase Synthesis Parameters
Parameter Value/Reagent Citation
Coupling Reagent DCC/N-hydroxysuccinimide
Solvent Dichloromethane (DCM)
Deprotection Agent TFA (for Boc), H₂/Pd (for benzyl)
Typical Yield 60–75%

Enzymatic and Chemoenzymatic Approaches

Enzymatic methods leverage biocatalysts for stereospecific synthesis, reducing byproduct formation.

Aspartase-Catalyzed Synthesis

  • Substrate : Maleic acid converted to L-aspartate via maleate isomerase (MaiA) and aspartase (AspA).
  • Coupling : L-aspartate and L-alanine are ligated using ATP-dependent ligases.
  • Yield : 80–90% conversion reported in cascades with cofactor regeneration.

Whole-Cell Biocatalysis

  • Escherichia coli Strains : Co-expressing MaiA, AspA, and L-aspartate-α-decarboxylase (ADC) produce β-alanine, a precursor for peptide synthesis.
  • Optimization : Cell ratio and reaction time critical for maximizing titer (e.g., 751 mM β-alanine in 9 hours).
Table 3: Enzymatic Synthesis Metrics
Parameter Value/Reagent Citation
Key Enzymes MaiA, AspA, ADC
Substrate Maleic acid/ammonia
Temperature 30–37°C
Conversion Rate 80–90%

Comparative Analysis of Methods

Table 4: Method Comparison for this compound Synthesis
Method Advantages Limitations Scale Suitability
SPPS High purity, automation-friendly High reagent cost Lab to pilot scale
Solution-Phase Scalable, cost-effective Labor-intensive purification Industrial scale
Enzymatic Stereospecific, green chemistry Enzyme stability challenges Lab to industrial scale

Chemical Reactions Analysis

Types of Reactions

Ala-asp can undergo various chemical reactions, including:

    Hydrolysis: The peptide bond in this compound can be hydrolyzed by proteolytic enzymes or acidic/basic conditions, resulting in the release of alanine and aspartic acid.

    Oxidation: The side chain of aspartic acid can undergo oxidation, leading to the formation of oxaloacetic acid.

    Substitution: The amino group of alanine can participate in substitution reactions with electrophiles, forming derivatives with different functional groups.

Common Reagents and Conditions

    Hydrolysis: Enzymes like pepsin or trypsin, or acidic conditions (e.g., hydrochloric acid).

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Substitution: Electrophiles such as acyl chlorides or alkyl halides.

Major Products Formed

    Hydrolysis: Alanine and aspartic acid.

    Oxidation: Oxaloacetic acid.

    Substitution: Various alanine derivatives depending on the electrophile used.

Scientific Research Applications

Biomedical Applications

Ala-Asp is primarily recognized for its role in neuroprotection and inflammation modulation. Key studies highlight its therapeutic potential:

  • Neuroprotective Effects : Research indicates that this compound can inhibit caspase-1-like activity, leading to reduced apoptosis and inflammation in neurodegenerative conditions. This blockade results in a long-lasting neuroprotective effect, making it a candidate for therapeutic strategies against diseases like Alzheimer's .
  • Inflammatory Response Modulation : Studies have shown that this compound can significantly reduce pro-inflammatory cytokines such as IL-1β and TNF-α, which are critical in the inflammatory response. This suggests potential applications in treating inflammatory diseases .

Agricultural Applications

In agriculture, this compound has been studied for its effects on plant growth and development:

  • Biostimulant Properties : Research on tomato seedlings has demonstrated that the application of amino acid mixtures including Aspartic acid and Glutamic acid, with or without Alanine, can enhance plant growth. However, excessive concentrations of Ala can lead to phytotoxicity, indicating a need for careful application .

Material Science Applications

This compound has also found applications in material science, particularly in the development of bioinspired materials:

  • Antimicrobial Coatings : The incorporation of this compound into polymer matrices has shown promise in creating surfaces with antimicrobial properties. These materials can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting applications in medical devices and coatings .

Data Table: Summary of Applications

Application AreaSpecific Use CaseFindings/Implications
BiomedicalNeuroprotectionInhibition of apoptosis and inflammation
Inflammation modulationReduction of pro-inflammatory cytokines
AgriculturalPlant growth enhancementPositive effects when combined with Asp and Glu; caution with high Ala levels
Material ScienceAntimicrobial coatingsEffective against bacteria; potential for medical use

Case Study 1: Neuroprotection

A study explored the effect of this compound on neuroprotection in animal models. The results indicated that treatment with this compound significantly reduced neuronal death following induced injury by modulating inflammatory pathways and inhibiting caspase activity. This suggests a potential therapeutic role for this compound in neurodegenerative diseases.

Case Study 2: Agricultural Impact

In an experimental setup involving tomato plants, varying concentrations of Ala were tested alongside Asp and Glu. The findings revealed that while Asp + Glu promoted growth, high concentrations of Ala resulted in decreased biomass, highlighting its dual role as a beneficial agent at optimal levels but potentially harmful at higher concentrations.

Mechanism of Action

The mechanism of action of ala-asp involves its interaction with specific molecular targets and pathways. In biological systems, this compound can act as a substrate for enzymes involved in peptide metabolism. It can also modulate cellular processes by interacting with receptors or signaling molecules, influencing pathways related to cell growth, differentiation, and repair.

Comparison with Similar Compounds

Dipeptides in Transport Systems

Ala-Asp’s transport properties differ significantly from other dipeptides like Ala-Ala and Ala-Lys (Table 1):

Dipeptide AtPTR5 K₀.₅ (µM, pH 5.5) Permeability (Imax/Km, Vm = -140 mV)
This compound 71 ~10-fold lower than Ala-Lys
Ala-Ala 1830 ~50% lower than Ala-Lys
Ala-Lys 50–400 Highest permeability

Key Findings :

  • Charge Influence : Ala-Lys’s positive charge enhances permeability compared to neutral Ala-Ala or negatively charged this compound .
  • pH Sensitivity: AtPTR1’s affinity for this compound increases at higher membrane potentials (e.g., K₀.₅ = 409 µM at Vm ≥140 mV vs. 632 µM at Vm ≥60 mV) .

Tripeptide Analogs in Antiplatelet Activity

This compound is structurally related to βthis compound -containing tripeptides, such as 2-acetoxybenzoyl-Arg-βthis compound , which inhibit platelet aggregation by blocking GP IIb/IIIa receptors (Table 2):

Compound Platelet Aggregation Inhibition (%) CD62p/CD63 Marker Reduction (%)
Arg-βthis compound (baseline tripeptide) 42.6 → 15.0 (Donor 1) CD62p: 8.10 → 3.10
2-acetoxybenzoyl-Arg-βthis compound 83.7 → 24.1 (Donor 2) CD63: 7.15 → 1.40
4-piperidinecarbonyl-βthis compound Moderate activity Moderate reduction

Key Findings :

  • Enhanced Efficacy : Acylation with aspirin (e.g., 2-acetoxybenzoyl) increases antiplatelet activity by dual inhibition of thromboxane A2 and GP IIb/IIIa .
  • Structural Optimization : Cyclic moieties (e.g., piperidine) stabilize bioactive conformations, improving receptor blockade .

Enzymatic Cleavage Specificity

This compound’s role as a PCP cleavage site contrasts with Arg-Asp in type III procollagen:

Cleavage Site Collagen Type Enzymatic Efficiency Biological Implication
This compound I, II High Critical for tissue remodeling
Arg-Asp III Moderate Less studied

Key Findings :

  • Substrate Specificity : PCP’s preference for this compound in collagen I/II underscores its role in fibrosis and wound healing .

Tables and Data Sources :

  • Table 1: Data from Functional Properties of Arabidopsis Peptide Transporters .
  • Table 2: Data from Russian Journal of Bioorganic Chemistry .
  • Enzymatic cleavage data from Quantitative Structure-Activity Relationship .

Biological Activity

Ala-Asp, or Alanine-Aspartate, is a dipeptide composed of the amino acids alanine and aspartic acid. This compound exhibits various biological activities that have been the subject of extensive research, particularly in the fields of biochemistry, pharmacology, and nutrition. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

This compound has been shown to participate in several biological processes:

  • Neurotransmission : Both alanine and aspartate are involved in neurotransmission. Aspartate acts as an excitatory neurotransmitter in the central nervous system (CNS), while alanine may modulate neurotransmitter release.
  • Metabolism : this compound plays a role in amino acid metabolism and can influence metabolic pathways involving energy production and nitrogen balance.
  • Antioxidant Activity : Research indicates that this compound may exhibit antioxidant properties, which can protect cells from oxidative stress.

1. Neuroprotective Effects

Studies have demonstrated that this compound can provide neuroprotective effects against oxidative stress-induced neuronal damage. For instance, a study highlighted the protective role of this compound in human embryonic kidney cells exposed to oxidative stress, showing reduced apoptosis and improved cell viability .

2. Antioxidant Properties

This compound has been evaluated for its antioxidant activity using various assays. The IC50 values for radical scavenging activities were determined, showing that this compound can effectively scavenge free radicals, contributing to its potential as a therapeutic agent against oxidative stress-related diseases .

3. Cancer Metabolism

Recent research has indicated alterations in serum amino acid levels, including Ala and Asp, in non-small cell lung cancer (NSCLC) patients. The study suggests that these alterations could be utilized for classification purposes in cancer diagnostics . The metabolic pathways involving Ala and Asp were noted to play significant roles in tumor metabolism.

Case Study 1: Neuroprotective Effects

In a controlled study involving human embryonic kidney cells, this compound was administered alongside hydrogen peroxide (H2O2) to assess its protective effects against oxidative stress. The results indicated a significant reduction in cell death and maintenance of mitochondrial function when treated with this compound compared to controls .

Case Study 2: Cancer Biomarker Potential

A study investigated the serum levels of various amino acids, including Ala and Asp, in NSCLC patients. The findings revealed that specific alterations in these amino acids could serve as biomarkers for early detection and classification of cancer types, demonstrating the relevance of this compound in oncological research .

Data Tables

Table 1: Antioxidant Activity of this compound

Assay TypeIC50 (μg/mL)
DPPH250 ± 2.21
DMPD240 ± 1.35
ABTS180 ± 1.65

Table 2: Serum Amino Acid Levels in NSCLC Patients

Amino AcidEarly Stage AUCLate Stage AUC
Alanine0.750.86
Aspartate0.700.82

Q & A

Basic Research Questions

Q. What established protocols ensure reproducible synthesis and characterization of Ala-asp in laboratory settings?

  • Methodological Answer :

  • Synthesis : Use solid-phase peptide synthesis (SPPS) with Fmoc-protected amino acids, optimizing coupling reagents (e.g., HBTU/HOBt) and deprotection steps (20% piperidine in DMF) .
  • Purification : Employ reversed-phase HPLC with a C18 column (gradient: 5–95% acetonitrile in 0.1% TFA over 30 min) to isolate >95% purity .
  • Characterization : Validate via 1H^1H-NMR (D2 _2O, 500 MHz; δ 1.3 ppm for alanine methyl, δ 2.8 ppm for aspartate β-protons) and ESI-MS (expected [M+H]+^+ m/z: 233.2) .
  • Table 1 : Comparative sensitivity of analytical techniques for this compound quantification:
TechniqueMatrixLOD (µg/mL)Reference
HPLC-MSSerum0.1
ELISACell lysate1.0

Q. How can researchers control variables to minimize batch-to-batch variability in this compound synthesis?

  • Methodological Answer :

  • Independent Variables : Temperature (±1°C), reaction time (±5 min), and molar ratios (±2%) must be strictly monitored .
  • Dependent Variables : Yield (%) and purity (HPLC area%) should be recorded for statistical analysis (e.g., ANOVA to assess significance of variability) .
  • Documentation : Follow standardized protocols (e.g., electronic lab notebooks) to ensure replicability across labs .

Q. What ethical frameworks govern in vivo studies evaluating this compound’s pharmacokinetics?

  • Methodological Answer :

  • Animal Welfare : Adhere to the 3Rs (Replacement, Reduction, Refinement) and obtain IACUC approval for dosing regimens .
  • Sample Size Justification : Use power analysis (e.g., G*Power software) to minimize unnecessary animal use while ensuring statistical validity .

Advanced Research Questions

Q. How can contradictory data on this compound’s thermodynamic stability under physiological conditions be resolved?

  • Methodological Answer :

  • Experimental Replication : Conduct stability assays (e.g., differential scanning calorimetry) across pH 5.0–7.4 and temperatures (25–37°C) with triplicate measurements .
  • Statistical Reconciliation : Apply mixed-effects models to account for inter-lab variability in buffer composition or equipment calibration .
  • Meta-Analysis : Aggregate data from ≥5 independent studies using PRISMA guidelines to identify systematic biases .

Q. What integrative strategies validate computational models of this compound’s enzyme interactions?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate binding free energies (MM-PBSA) for this compound with aspartate aminotransferase over 100 ns trajectories .
  • In Vitro Validation : Compare MD-predicted Kd _d values with surface plasmon resonance (SPR) measurements (Biacore T200) .
  • Table 2 : Key parameters for model validation:
ParameterComputational (MD)Experimental (SPR)
Binding Energy (kJ/mol)-25.3 ± 2.1-23.8 ± 1.9
Kd _d (µM)12.414.2

Q. How can multi-omics datasets elucidate this compound’s role in metabolic pathway crosstalk?

  • Methodological Answer :

  • Transcriptomics : Use RNA-seq to identify genes (e.g., ASNS, GLUD1) upregulated in this compound-treated cell lines .
  • Metabolomics : Pair LC-MS data with flux balance analysis (COBRA Toolbox) to map carbon flow through TCA cycle intermediates .
  • Integration : Apply weighted gene co-expression network analysis (WGCNA) to correlate metabolite levels with gene expression clusters .

Q. What experimental designs address spectral overlap challenges in NMR-based this compound quantification?

  • Methodological Answer :

  • Pulse Sequences : Use 2D 1H^1H-13C^13C HSQC to resolve overlapping peaks in crowded regions (e.g., δ 3.5–4.0 ppm) .
  • Paramagnetic Tags : Introduce lanthanide ions (e.g., Eu3+^{3+}) to induce pseudocontact shifts and enhance resolution .
  • Data Validation : Cross-validate NMR integrals with orthogonal techniques (e.g., amino acid analyzer) .

Methodological Notes

  • Data Contradictions : Always report confidence intervals (95% CI) and effect sizes (Cohen’s d) to contextualize discrepancies .
  • Theoretical Frameworks : Link findings to metabolic regulation theories (e.g., Warburg effect) to strengthen mechanistic interpretations .
  • Reproducibility : Share raw datasets and code repositories (e.g., GitHub) to facilitate independent verification .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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